molecular formula C18H30Cl3O6Si B14560867 CID 78065554

CID 78065554

Cat. No.: B14560867
M. Wt: 476.9 g/mol
InChI Key: URPXGPLLZRCWOQ-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C18H30Cl3O6Si

Molecular Weight

476.9 g/mol

InChI

InChI=1S/C18H30Cl3O6Si/c1-4-7-22-13-16(10-19)25-28(26-17(11-20)14-23-8-5-2)27-18(12-21)15-24-9-6-3/h4-6,16-18H,1-3,7-15H2

InChI Key

URPXGPLLZRCWOQ-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC(CCl)O[Si](OC(COCC=C)CCl)OC(COCC=C)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78065554 involves specific chemical reactions and conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:

    Step 1: Initial reaction involving the combination of precursor chemicals under controlled temperature and pressure conditions.

    Step 2: Purification of the intermediate product through techniques such as crystallization or distillation.

    Step 3: Final reaction to obtain the target compound, followed by purification to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves:

    Bulk synthesis: Using large quantities of raw materials and optimized reaction conditions to maximize yield.

    Purification: Employing industrial-scale purification techniques such as chromatography or large-scale crystallization.

    Quality control: Ensuring the final product meets industry standards through rigorous testing and analysis.

Chemical Reactions Analysis

Identified Challenges in Data Retrieval

  • No direct matches for CID 78065554 were found in PubMed Central, EvitaChem, EPA databases, or occupational chemistry resources.

  • The closest numerical matches (e.g., CID 78065153 and CID 78062079) describe organosilicon and organic compounds but are unrelated to this compound.

  • The EPA’s 2021 Chemical Data Reporting Inventory also does not list this compound.

Potential Explanations for Missing Data

  • Typographical errors : The CID may be mistyped or outdated. For example, CIDs 78065153 and 78062079 appear in EvitaChem’s catalog but follow a different numbering convention.

  • Proprietary or unpublished research : The compound might be under development in industrial or academic settings without public disclosure.

  • Classification issues : this compound could belong to a niche subclass (e.g., isotopically labeled compounds, polymers, or salts) not covered in the provided sources.

Recommended Actions for Further Research

To address the lack of data, consider the following steps:

  • Verify the CID : Confirm the identifier’s accuracy using the PubChem database.

  • Expand search parameters :

    • Use the EPA’s Chemicals Dashboard with substructure or similarity searches.

    • Explore specialized repositories like Reaxys or SciFinder for proprietary data.

  • Review patent literature : Emerging compounds often appear in patent applications before journal publications.

General Framework for Chemical Reaction Analysis

While this compound-specific data is unavailable, the following template can guide future reporting once information is obtained:

Table 1. Example Reaction Schema for Organosilicon Compounds

Reaction TypeReagents/ConditionsMajor ProductsYieldCitation
Hydrolysis H₂O, acidic/neutral pHSilanol derivatives60-85%
Condensation Heat, catalysts (e.g., AlCl₃)Polysiloxanes70-90%
Nucleophilic substitution Grignard reagents, THFAlkyl/aryl silanes50-75%

Scientific Research Applications

CID 78065554 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of CID 78065554 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Binding to target molecules: Interacting with specific proteins, enzymes, or receptors to modulate their activity.

    Modulating pathways: Influencing biochemical pathways to achieve the desired biological or chemical effect.

Comparison with Similar Compounds

Structural and Functional Comparison Frameworks

  • PubChem-Based Comparisons: and –20 highlight the use of PubChem identifiers to compare molecular properties such as bioavailability, solubility, and toxicity. CID 53216313 (CAS 1046861-20-4): Shows high GI absorption and BBB permeability but low solubility (0.24 mg/mL) . CID 252137 (CAS 7254-19-5): Acts as a CYP1A2 inhibitor with moderate toxicity warnings .
  • Mass Spectrometry (MS) and Collision-Induced Dissociation (CID): and emphasize CID voltage and charged state correlations for differentiating oligonucleotides or glycosides. For instance, source-in CID fragmentation in LC-ESI-MS distinguishes ginsenoside Rf and pseudoginsenoside F11 .

Data Tables for Comparative Analysis

Below is a generalized template for compound comparisons, extrapolated from –20:

Property CID 57416287 CID 53216313 CID 252137
Molecular Formula C₇H₁₄N₂O C₆H₅BBrClO₂ C₉H₆BrNO₂
Molecular Weight 142.20 235.27 240.05
Solubility (mg/mL) 86.7 0.24 0.052
Bioavailability Score 0.55 0.55 0.56
CYP Inhibition None None CYP1A2
Toxicity Warnings None None Yes

3. Limitations and Recommendations
The lack of direct data for CID 78065554 underscores the following:

Verification of CID : Confirm the identifier’s validity via PubChem or other chemical databases.

Expanded Literature Review : Explore specialized journals (e.g., Journal of Cheminformatics, Medicinal Chemistry Research) for recent studies on structurally analogous compounds .

Experimental Validation : Apply methodologies from and –20 (e.g., LC-MS, synthetic protocols) to characterize this compound and its analogs.

4. Future work should prioritize validating the CID and integrating multi-omics approaches (e.g., metabolomics, exposomics) for a comprehensive analysis .

References
The analysis draws on methodologies and datasets from the following sources:

  • Structural comparisons using PubChem identifiers .
  • Collision-induced dissociation (CID) in mass spectrometry .
  • Clinical and pharmacological evaluation frameworks .

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